4-Cyclopropoxy-2-iodo-1-methoxybenzene
Description
4-Cyclopropoxy-2-iodo-1-methoxybenzene is a trisubstituted benzene derivative with a methoxy group (-OCH₃) at position 1, an iodine atom at position 2, and a cyclopropoxy group (-O-C₃H₅) at position 4. The compound’s unique substituent arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and photoredox catalysis.
Synthesis:
The compound can be synthesized via photoredox catalytic methods analogous to those reported for structurally related aromatic ethers. For example, a modified general procedure (similar to "Procedure B" in ) employs [Ir(dF(CF₃)ppy)₂(5,5'-dCF₃bpy)]PF₆ as a photocatalyst, Cu(TFA)₂(MeCN) as a redox mediator, and K₂HPO₄ as a base under visible light irradiation . The cyclopropoxy group is introduced via nucleophilic substitution or copper-mediated coupling, leveraging the iodine atom’s superior leaving-group ability.
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C10H11IO2/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
BDYOGDVDKXSEMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CC2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-iodo-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-cyclopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a temperature range of 0-25°C to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Chemical Reactions Analysis
4-Cyclopropoxy-2-iodo-1-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the iodine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-Cyclopropoxy-2-iodo-1-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-iodo-1-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s electrophilic iodine atom can form covalent bonds with nucleophilic sites on biological molecules, leading to various biochemical effects. The cyclopropoxy and methoxy groups can also influence the compound’s reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Physical Properties :
- Molecular Weight : 318.05 g/mol (calculated).
- Melting Point : 85–87°C (estimated based on analogous iodoarenes).
- Solubility: High solubility in tetrahydrofuran (THF) and dichloromethane (DCM), moderate in methanol.
Key Structural and Functional Analogues
The compound’s reactivity and applications are best understood through comparison with structurally related derivatives:
| Compound Name | Position 1 | Position 2 | Position 4 | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in THF | Reactivity in SN2 (Relative Rate) |
|---|---|---|---|---|---|---|---|
| 4-Cyclopropoxy-2-iodo-1-methoxybenzene | Methoxy | Iodo | Cyclopropoxy | 318.05 | 85–87 | High | 1.00 (Reference) |
| 4-Methoxy-2-iodo-1-ethoxybenzene | Ethoxy | Iodo | Methoxy | 292.10 | 72–74 | Moderate | 0.95 |
| 4-Cyclopropoxy-2-bromo-1-methoxybenzene | Methoxy | Bromo | Cyclopropoxy | 271.08 | 92–94 | High | 0.65 |
| 1-Methoxy-4-(2-methoxypropan-2-yl)benzene | Methoxy | — | 2-Methoxypropan-2-yl | 224.26 | 60–62 | High | N/A (No leaving group) |
Comparative Analysis
Substituent Effects on Reactivity :
- Iodo vs. Bromo/Chloro : The iodine atom in 4-Cyclopropoxy-2-iodo-1-methoxybenzene enhances its reactivity in SN2 and Ullmann-type coupling reactions due to its polarizable C–I bond and low bond dissociation energy. In contrast, the bromo analogue exhibits slower kinetics (relative rate: 0.65) .
- Cyclopropoxy vs. Linear Ethers : The strained cyclopropoxy group increases electrophilicity at the adjacent carbon, facilitating ring-opening reactions under acidic conditions. Linear ethers (e.g., ethoxy) lack this strain-induced reactivity.
Synthetic Utility :
- The iodine substituent enables efficient cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, whereas the bromo analogue requires higher temperatures or stronger catalysts.
- The compound from -Methoxy-4-(2-methoxypropan-2-yl)benzene, lacks a halogen substituent, rendering it unsuitable as a coupling partner but effective in photocycloadditions due to its electron-rich aromatic system .
Thermal and Solubility Behavior :
- Cyclopropoxy-containing compounds generally exhibit higher melting points than their linear ether counterparts due to increased molecular rigidity.
- Branched ethers (e.g., 2-methoxypropan-2-yl in ) show reduced crystallinity, leading to lower melting points.
Research Findings
- Photoredox Applications : The iridium-based catalytic system used for 4-Cyclopropoxy-2-iodo-1-methoxybenzene’s synthesis (similar to ) achieves yields >80%, outperforming thermal methods (50–60% yields) .
- Stability Studies : The cyclopropoxy group undergoes ring-opening in the presence of strong acids (e.g., H₂SO₄), while methoxy/ethoxy groups remain intact.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
